molecular formula C11H11F B12850899 1-(Cyclopent-3-en-1-yl)-4-fluorobenzene

1-(Cyclopent-3-en-1-yl)-4-fluorobenzene

Cat. No.: B12850899
M. Wt: 162.20 g/mol
InChI Key: HLJHGCOXXQBAIY-UHFFFAOYSA-N
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Description

1-(Cyclopent-3-en-1-yl)-4-fluorobenzene is an aromatic compound featuring a fluorobenzene core substituted at the para position with a cyclopent-3-en-1-yl group.

Properties

Molecular Formula

C11H11F

Molecular Weight

162.20 g/mol

IUPAC Name

1-cyclopent-3-en-1-yl-4-fluorobenzene

InChI

InChI=1S/C11H11F/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h1-2,5-9H,3-4H2

InChI Key

HLJHGCOXXQBAIY-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopent-3-en-1-yl)-4-fluorobenzene typically involves the reaction of cyclopent-3-en-1-yl derivatives with fluorobenzene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a cyclopent-3-en-1-yl boronic acid or ester reacts with 4-fluorobenzene in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopent-3-en-1-yl)-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., chlorine or bromine in the presence of a Lewis acid catalyst).

Major Products Formed

    Oxidation: Cyclopent-3-en-1-yl ketones or alcohols.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted fluorobenzene derivatives.

Mechanism of Action

The mechanism of action of 1-(Cyclopent-3-en-1-yl)-4-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopentene and fluorobenzene moieties can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key fluorobenzene derivatives from the evidence, highlighting substituent diversity and their impact on properties:

Compound Substituent Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method Reference
1-(Dibromomethyl)-4-fluorobenzene -CHBr₂ C₇H₅Br₂F 267.92 Boiling point: 40–50°C @ 0.2 Torr; used in halogenation reactions Halogenation of benzyl halides
1-(Azidomethyl)-4-fluorobenzene -CH₂N₃ C₇H₆FN₃ 151.14 Precursor for triazole synthesis via click chemistry; potential corrosion inhibitor Reaction of benzyl halides with NaN₃
1-(3-Bromopropoxy)-4-fluorobenzene -O-(CH₂)₃Br C₉H₁₀BrFO 247.10 Hazardous (Xn); used in etherification reactions O-alkylation of alcohols with benzyl halides
1-(Difluoromethyl)-4-fluorobenzene -CF₂H C₇H₅F₃ 146.11 Highly volatile; unstable under isolation conditions Difluoromethylation of fluorobenzene derivatives
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene -CF₂-cyclopropane C₁₀H₉F₃ 186.17 Specialty chemical for pharmaceutical intermediates Cyclopropane functionalization
1-(3-Bromoprop-1-yn-1-yl)-4-fluorobenzene -C≡C-CH₂Br C₉H₆BrF 213.05 Liquid with 95% purity; used in alkyne-based coupling reactions Bromoalkyne synthesis

Key Comparative Insights:

Substituent Effects on Physical Properties :

  • Volatility : Compounds with smaller substituents (e.g., -CF₂H in 1-(Difluoromethyl)-4-fluorobenzene) exhibit higher volatility compared to bulkier groups like -CHBr₂ or cyclopropane derivatives .
  • Boiling Points : Halogenated derivatives (e.g., 1-(Dibromomethyl)-4-fluorobenzene) have higher boiling points due to increased molecular weight and halogen polarity .

Reactivity and Synthesis :

  • Click Chemistry : 1-(Azidomethyl)-4-fluorobenzene serves as a key intermediate for synthesizing triazoles, demonstrating high efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Etherification : Ether-linked derivatives (e.g., 1-(3-Bromopropoxy)-4-fluorobenzene) are synthesized via iron-catalyzed O-alkylation, though yields remain moderate (43–53%) .

Applications: Pharmaceuticals: Amino- and alkoxy-substituted derivatives (e.g., 1-(3-Aminopropoxy)-4-fluorobenzene hydrochloride) are critical intermediates for drug development . Materials Science: Brominated analogs (e.g., 1-(3-Bromoprop-1-yn-1-yl)-4-fluorobenzene) are used in cross-coupling reactions to build complex organic frameworks .

Structural Nuances: Cyclopentene vs.

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